2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine
Description
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine is a substituted guanidine derivative featuring a 4,6-dimethylpyrimidine core linked to an ortho-ethylphenyl group via a guanidine moiety. Guanidines are known for their diverse pharmacological and agrochemical applications, particularly as kinase inhibitors, antimicrobial agents, and enzyme modulators .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXHLAITEKXHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-ethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the guanidine linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or other oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecular architectures.
- Reagent in Organic Reactions : It is utilized in various organic reactions due to its nucleophilic properties, enabling substitution reactions that are fundamental in synthetic chemistry .
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
- Antiviral Properties : Studies are ongoing to evaluate its effectiveness against viral pathogens, potentially contributing to antiviral drug development .
Medicine
- Therapeutic Potential : Investigations into its therapeutic applications have highlighted its potential in treating diseases such as cancer and infections. The compound may inhibit specific enzymes involved in disease pathways, thus modulating biological processes .
- Mechanism of Action : The interaction with molecular targets suggests that it may alter enzyme activities or receptor functions, leading to beneficial therapeutic effects .
Industry
- Catalyst in Industrial Processes : The compound's properties allow it to function as a catalyst in various industrial chemical processes, enhancing efficiency and product yield .
- Material Development : Its unique chemical structure enables the development of new materials with specific desired properties for use in various applications .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine showed significant activity against E. coli, indicating its potential as a new antibiotic candidate .
- Therapeutic Research : Ongoing clinical trials are assessing the efficacy of this compound in treating specific cancers by targeting metabolic pathways essential for tumor growth .
- Material Science Innovations : Researchers are exploring the use of this compound in developing polymers with enhanced thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and may enhance membrane permeability but complicate synthesis.
- Synthesis Yields : Cyclization steps (e.g., with ethyl bromoacetate) show variable yields (8.4–42%), influenced by substituent bulk and reaction conditions .
Antimicrobial Activity:
- 1401-A (4-methoxyphenyl): Demonstrated efficacy against Pseudomonas aeruginosa with an MIC of 4 µg/mL, attributed to outer membrane disruption .
- IA-2 (3,4-dimethoxyphenyl): Lower potency (MIC >16 µg/mL), likely due to reduced solubility or target engagement .
Pharmacological Targets:
- Compound 10 (): Acts as a STAT3 inhibitor, showing antiproliferative activity in cancer cells (IC₅₀ = 1.2 µM) .
Structural-Activity Relationships (SAR) :
- Methoxy Groups : Para-methoxy (1401-A) improves solubility and activity compared to meta-substituted analogs .
Crystallographic and Tautomeric Insights
X-ray studies () reveal that N,N′-substituted guanidines adopt distinct tautomeric forms in the solid state. For example:
- Compound 6 (2-methylbenzyl): Prefers the imino tautomer due to steric and electronic effects .
- Target Compound : The ortho-ethylphenyl group may stabilize a specific tautomer, impacting crystal packing and solubility.
Biological Activity
2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine is a compound of interest due to its potential biological activities. Guanidine derivatives, particularly those substituted with pyrimidine rings, have been studied for various pharmacological properties, including their roles as inhibitors in biological pathways.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 284.36 g/mol. The structure features a pyrimidine ring and a guanidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antibacterial Activity : Some guanidine derivatives have shown significant antibacterial properties against various strains of bacteria. For example, studies on related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
- Inhibition of Enzymatic Activity : Certain guanidines have been identified as inhibitors of specific enzymes involved in cellular signaling pathways. This inhibition can affect processes such as gene transcription and cell proliferation .
- Potential Anticancer Activity : Compounds containing pyrimidine and guanidine structures have been explored for their anticancer properties. They may interfere with cancer cell growth by modulating key signaling pathways .
Case Studies and Experimental Data
- Antibacterial Studies : A study on novel compounds related to guanidines revealed that several exhibited noteworthy antibacterial activity. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating strong potential for clinical use .
- Enzyme Inhibition : Research has shown that derivatives of 4,6-dimethylpyrimidine can inhibit FOXO3-induced gene transcription. This pathway is crucial in regulating apoptosis and cell cycle progression, suggesting that these compounds could be beneficial in cancer therapy .
- Pharmacological Testing : In vitro studies have demonstrated the efficacy of similar guanidine derivatives in inhibiting Rho GTPase Rac1, which plays a role in cellular migration and invasion. This inhibition is particularly relevant in the context of metastasis in cancer .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
